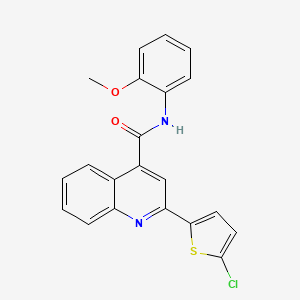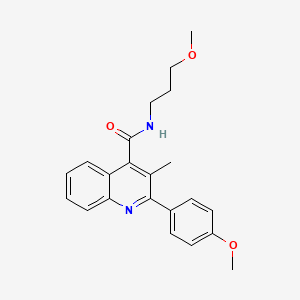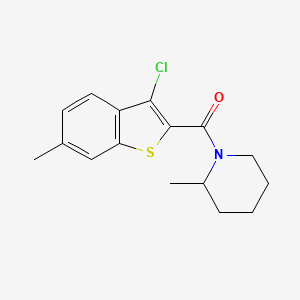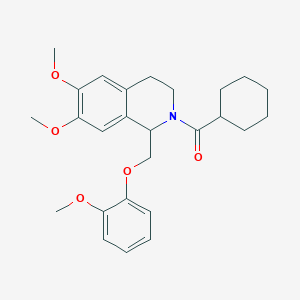
2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the quinoline core or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-bromothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
- 2-(5-methylthiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
Uniqueness
The presence of the 5-chlorothiophen-2-yl group may confer unique electronic properties or biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C21H15ClN2O2S |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-9-5-4-8-16(18)24-21(25)14-12-17(19-10-11-20(22)27-19)23-15-7-3-2-6-13(14)15/h2-12H,1H3,(H,24,25) |
Clé InChI |
XJAOBCAEPSZDLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B11116723.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11116735.png)
![N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116744.png)




![6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline]](/img/structure/B11116778.png)

![N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11116783.png)
![3-(butylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11116784.png)
![3-cyclohexyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11116788.png)
![2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide](/img/structure/B11116789.png)
![5-(5-ethylthiophen-2-yl)-N-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11116801.png)
